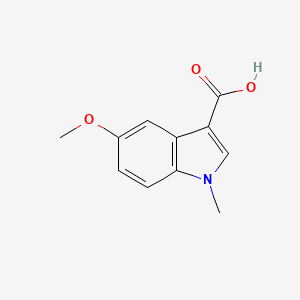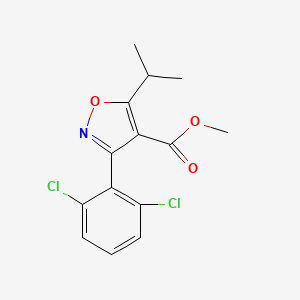
Ácido 5-Metoxil-1-metil-1H-indol-3-carboxílico
Descripción general
Descripción
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that indole derivatives show various biologically vital properties .
Análisis Bioquímico
Biochemical Properties
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid interacts with various receptors and transporters, influencing cellular signaling pathways and metabolic processes .
Cellular Effects
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid affects various types of cells and cellular processes. It has been reported to restore cellular and synaptosomal viability, indicating its potential neuroprotective effects . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can decrease lipid peroxidation and enhance long-term potentiation (LTP), which are critical for maintaining cellular health and function .
Molecular Mechanism
The molecular mechanism of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid involves several binding interactions with biomolecules. It binds to MAO-B, inhibiting its activity and leading to increased levels of neurotransmitters . This inhibition can result in changes in gene expression and cellular signaling pathways. Additionally, the compound exhibits antioxidant properties by scavenging superoxide radicals and reducing oxidative stress . These molecular interactions contribute to its therapeutic potential in treating neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that extended exposure to the compound can lead to sustained neuroprotective effects, including reduced oxidative stress and enhanced synaptic function . Prolonged exposure may also result in the degradation of the compound, potentially diminishing its efficacy over time .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, influencing the breakdown of neurotransmitters . The compound’s metabolism can affect metabolic flux and metabolite levels, impacting overall cellular function. Additionally, its interaction with cofactors and other biomolecules can modulate its metabolic pathways, contributing to its diverse biological activities .
Transport and Distribution
The transport and distribution of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s efficacy and therapeutic potential, as well as its ability to reach target sites within the body .
Subcellular Localization
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and its overall biological activity. Understanding the compound’s subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones or aldehydes under acidic conditions. Another method involves the Nenitzescu indole synthesis, which uses 1,4-benzoquinone and ethyl 3-aminocrotonate .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes. For example, the synthesis of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid may involve the esterification of indole-5-carboxylic acid followed by methylation and methoxylation steps .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and alcohols or aldehydes derived from the reduction of the carboxylic acid group .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxyindole-3-carboxaldehyde
- 1-Benzyl-5-methoxy-2-methyl-1h-indol-3-yl acetic acid
- Indole-3-acetic acid
Uniqueness
5-Methoxy-1-methyl-1h-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
5-methoxy-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-5-7(15-2)3-4-10(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAXCWZGYZFOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)




![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
